molecular formula C10H6F2N2O2 B1416153 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152540-02-7

3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B1416153
CAS-Nummer: 1152540-02-7
Molekulargewicht: 224.16 g/mol
InChI-Schlüssel: SHESNFSYTYOFMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6F2N2O2 and its molecular weight is 224.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Chemical Formula C10H6F2N2O2
Molecular Weight 224.17 g/mol
IUPAC Name This compound
CAS Number 1152540-02-7
Appearance White powder

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies have focused on optimizing yields and purities while minimizing environmental impacts. The compound's synthesis often utilizes starting materials that feature difluorinated aromatic rings, which are crucial for enhancing biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer properties. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Demonstrated significant antiproliferative effects.
  • Liver Cancer (HepG2) : Showed varying levels of activity depending on structural modifications.
  • Other Cancers : Effective against lung, colorectal, renal, prostate, pancreatic, and blood cancers .

The mechanism of action appears to involve the inhibition of critical cancer-related targets such as topoisomerase II and EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against several bacterial strains, making it a potential candidate for developing new antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. It has shown potential as a COX-2 inhibitor, which is significant in treating inflammatory diseases .

Case Studies

  • Anticancer Evaluation : A study involving the administration of various pyrazole derivatives demonstrated that those with the 3-(2,6-difluorophenyl) substitution exhibited improved cytotoxicity against MDA-MB-231 cells compared to other derivatives lacking this modification .
  • Antimicrobial Testing : In vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations comparable to existing antibiotics .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • IUPAC Name : 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
  • Molecular Formula : C10H6F2N2O2
  • Molecular Weight : 224.16 g/mol
  • CAS Number : 1039053-05-8

The compound features a pyrazole ring with a carboxylic acid functional group and a difluorophenyl substituent, which enhances its biological activity by improving binding affinity to molecular targets.

Kinase Inhibition

This compound has been identified as an inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK17. These kinases play crucial roles in cell cycle regulation and are implicated in various cancers. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for anticancer therapies .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This characteristic suggests its utility in developing new antimicrobial agents against resistant strains of bacteria .

Antimalarial Properties

Research has shown that pyrazole derivatives can possess antimalarial activity. The interaction of this compound with specific targets in the malaria parasite could inhibit its growth or reproduction, providing a basis for further investigation into its use as an antimalarial drug .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of pyrazole derivatives highlighted the effectiveness of this compound in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, showing significant cytotoxicity at low concentrations. The mechanism was attributed to its ability to induce apoptosis through CDK inhibition .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was evaluated for its antimicrobial activity using the agar well diffusion method against several bacterial strains. Results indicated that the compound exhibited notable antibacterial effects, suggesting it could be developed into a new class of antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of phenylhydrazine derivatives with ethyl acetoacetate, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Optimization may include adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalytic bases (e.g., NaOH or KOH). Yield improvements (e.g., 94–95%) are achieved by precise stoichiometric control and purification via recrystallization or column chromatography .

Q. How can researchers ensure the purity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer : Purity is validated using HPLC (e.g., 97.34% purity reported for structurally similar pyrazole derivatives) and LCMS to confirm molecular weight . Complementary techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., aromatic protons at δ 7.6–8.7 ppm, carboxylic acid protons at δ 13.0–14.0 ppm) .
  • Elemental analysis : To confirm empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • IR spectroscopy : For functional group identification (e.g., C=O stretch at ~1695 cm⁻¹, O-H stretch at ~3100 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous fluorinated pyrazoles require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Storage : In cool, dry conditions away from oxidizers. Refer to GHS classifications for related compounds (e.g., unclassified hazards but prudent handling advised) .

Q. How can researchers functionalize the pyrazole ring at the 1H-position, and what are the implications for biological activity?

  • Methodological Answer : Substitution at the 1H-position (e.g., methyl, trifluoromethyl) is achieved via alkylation or acylation reactions. For example, 1-methyl derivatives are synthesized using methyl iodide under basic conditions . Substituents at this position influence solubility and steric effects, potentially enhancing binding affinity in target proteins (e.g., kinase inhibitors or antimicrobial agents) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO or DMF) or ethanol/water mixtures are effective. For instance, similar pyrazole-carboxylic acids are recrystallized from ethanol/water (70:30 v/v) to achieve high-purity crystalline solids .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and spectroscopic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can predict:

  • Electrostatic potential maps : To identify nucleophilic/electrophilic sites for derivatization.
  • Vibrational frequencies : IR spectra matching experimental data (e.g., C-F stretches at 1100–1250 cm⁻¹) .
  • HOMO-LUMO gaps : To correlate electronic properties with biological activity (e.g., antioxidant potential) .

Q. What strategies resolve contradictions in NMR data for pyrazole-4-carboxylic acid derivatives with varying substituents?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., δ 12.43–13.99 ppm for acidic protons) arise from solvent effects (DMSO-d6 vs. CDCl3) and hydrogen bonding. Researchers should:

  • Standardize solvents : Use DMSO-d6 for carboxylic acids to observe deshielded protons.
  • Compare with analogs : Cross-reference data from structurally similar compounds (e.g., 5-methyl-1-phenyl derivatives vs. trifluoromethyl-substituted analogs ).

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance membrane permeability.
  • Bioisosteric replacement : Replace the carboxylic acid with amides (via General Procedure F1 ) to improve metabolic stability.
  • In vitro assays : Test against Gram-positive/negative bacteria and correlate activity with logP values and MIC data .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct formation : Monitor intermediates via TLC/HPLC to minimize side reactions during cyclocondensation.
  • Solvent recovery : Use recyclable solvents (e.g., ethanol) to reduce costs.
  • Purification bottlenecks : Implement continuous flow crystallization for large-scale batches .

Q. How do fluorinated substituents at the 2,6-positions of the phenyl ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The 2,6-difluorophenyl group enhances:
  • Metabolic stability : Fluorine atoms resist cytochrome P450 oxidation.
  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymatic active sites (e.g., COX-2 inhibitors) .

Eigenschaften

IUPAC Name

5-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)8(6)9-5(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHESNFSYTYOFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=NN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.